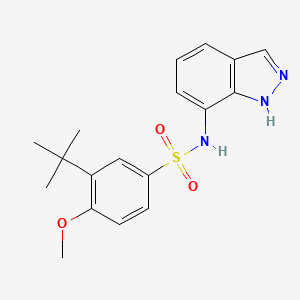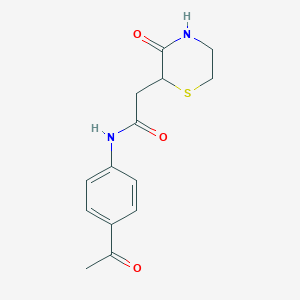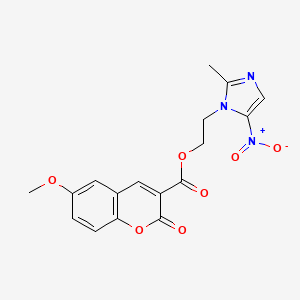
3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide
Overview
Description
3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties
Preparation Methods
The synthesis of 3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide involves several steps, typically starting with the preparation of the indazole core. One common method involves the Cu(OAc)2-catalyzed formation of the N–N bond in DMSO under an O2 atmosphere . The reaction conditions often include the use of organometallic reagents to form N–H ketimine species, followed by cyclization to yield the indazole structure. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides. Major products from these reactions include substituted sulfonamides and indazole derivatives.
Scientific Research Applications
3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Due to its structural similarity to other bioactive indazole derivatives, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, including reduced inflammation and inhibited cancer cell proliferation .
Comparison with Similar Compounds
3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide can be compared to other indazole derivatives, such as:
1-methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.
2-(1-methyl-1H-indazol-4-yl) propanoic acid: Exhibits moderate platelet antiaggregating effects.
1-benzyl-3-(2,3-dihydroxypropoxy)indazole: Demonstrates anti-inflammatory activity similar to phenylbutazone.
The uniqueness of this compound lies in its specific structural features, such as the tert-butyl and methoxy groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-tert-butyl-N-(1H-indazol-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-18(2,3)14-10-13(8-9-16(14)24-4)25(22,23)21-15-7-5-6-12-11-19-20-17(12)15/h5-11,21H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGRFJLZLZGETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4325245.png)
![N-(4-{1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)benzamide](/img/structure/B4325252.png)
![methyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325253.png)

![N-[2-chloro-5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B4325268.png)
![2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B4325276.png)
![11-(3,4-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4325279.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4325294.png)
![4-({4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}SULFONYL)MORPHOLINE](/img/structure/B4325301.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4325306.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B4325320.png)

![3-(2-nitrophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4325335.png)
![ETHYL 6-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4325337.png)
